Aurasperone A

Description

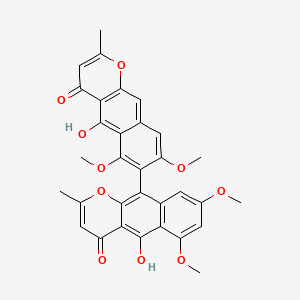

Structure

3D Structure

Properties

CAS No. |

15085-74-2 |

|---|---|

Molecular Formula |

C32H26O10 |

Molecular Weight |

570.5 g/mol |

IUPAC Name |

5-hydroxy-7-(5-hydroxy-6,8-dimethoxy-2-methyl-4-oxobenzo[g]chromen-10-yl)-6,8-dimethoxy-2-methylbenzo[g]chromen-4-one |

InChI |

InChI=1S/C32H26O10/c1-13-7-18(33)26-22(41-13)10-15-9-20(38-4)28(31(40-6)23(15)29(26)35)25-17-11-16(37-3)12-21(39-5)24(17)30(36)27-19(34)8-14(2)42-32(25)27/h7-12,35-36H,1-6H3 |

InChI Key |

QAHRSPAZSGMZMT-UHFFFAOYSA-N |

SMILES |

CC1=CC(=O)C2=C(O1)C=C3C=C(C(=C(C3=C2O)OC)C4=C5C(=C(C6=C4C=C(C=C6OC)OC)O)C(=O)C=C(O5)C)OC |

Canonical SMILES |

CC1=CC(=O)C2=C(O1)C=C3C=C(C(=C(C3=C2O)OC)C4=C5C(=C(C6=C4C=C(C=C6OC)OC)O)C(=O)C=C(O5)C)OC |

melting_point |

207 °C |

Other CAS No. |

15085-74-2 |

physical_description |

Solid |

Synonyms |

aurasperone A |

Origin of Product |

United States |

Discovery, Source Organisms, and Initial Isolation Methodologies

Historical Account of Aurasperone A Identification

This compound was first identified as a yellow pigment produced by fungi belonging to the Aspergillus genus. tandfonline.comamazonaws.com Seminal work published in 1966 by Tanaka and colleagues reported the isolation of this compound, along with its derivatives Aurasperone B and C, from the mycelia of Aspergillus niger and Aspergillus awamori. tandfonline.comoup.comtandfonline.comcapes.gov.br In these initial studies, this compound was characterized as a dimeric naphtho-γ-pyrone. amazonaws.com The researchers noted that while the formation of yellow pigments by Aspergillus niger had been observed by many, this compound was one of the first of these pigments to be chemically characterized, aside from the previously identified flavasperone. tandfonline.com The early research established its molecular formula as C₃₂H₂₆O₁₀ and described it as yellow prisms. tandfonline.comoup.com It was also discovered that this compound could be derived from Aurasperone B through treatment with hydrochloric acid. tandfonline.comamazonaws.comoup.com

Mycological Origins of this compound Production

This compound is a secondary metabolite produced by a variety of fungal species, most notably within the genus Aspergillus. Its production is not limited to a single species, indicating a distributed biosynthetic capability among related fungi.

The biosynthesis of this compound is predominantly associated with species in the Aspergillus section Nigri, often referred to as black aspergilli. mdpi.comresearchgate.net However, its production has been documented in other genera as well. Key producer organisms include Aspergillus niger, which is the most frequently cited source. ebi.ac.ukacs.orgasm.org Other significant producers are Aspergillus awamori, Aspergillus aculeatus, Aspergillus fonsecaeus, Aspergillus ochraceus, and Aspergillus flavus. oup.commdpi.comseu.ac.lktandfonline.comnih.govekb.eg The compound has also been isolated from Alternaria alternata and the edible mushroom Pleurotus ostreatus (oyster mushroom). mdpi.comx-mol.net

Table 1: Fungal Species Known to Produce this compound

| Genus | Species | Reference |

|---|---|---|

| Aspergillus | A. niger | ebi.ac.uk, acs.org, asm.org, frontiersin.org |

| A. awamori | ebi.ac.uk, oup.com | |

| A. aculeatus | ebi.ac.uk, nih.gov | |

| A. fonsecaeus | seu.ac.lk | |

| A. ochraceus | tandfonline.com | |

| A. flavus | ekb.eg | |

| A. tubingensis | seu.ac.lk | |

| Aspergillus sp. | nih.gov | |

| Alternaria | A. alternata | mdpi.com |

| Pleurotus | P. ostreatus | x-mol.net |

The fungi responsible for producing this compound are cosmopolitan and occupy diverse ecological niches. Aspergillus species, particularly A. niger, are ubiquitous and can be found globally in various environments. inspq.qc.canih.gov

Terrestrial Habitats : These fungi are commonly found in soil, decaying plant material, and litter. acs.orginspq.qc.cabustmold.com They are frequent contaminants of agricultural products like grains, dried nuts, fruits, and seeds. asm.orginspq.qc.cabustmold.com For instance, this compound has been isolated from A. niger fermenting on okara (soybean residue) and from strains found in stored cottonseed. acs.orgasm.org

Endophytic and Marine Environments : Producer organisms also exist as endophytes, living within the tissues of other organisms without causing disease. This compound has been isolated from endophytic Aspergillus species sourced from the leaves of Melia azedarach, the seeds of Limonia acidissima in Sri Lanka, and the plant Terminalia catappa. ebi.ac.uknih.govnih.govnih.gov Marine-derived strains are also significant sources. For example, Aspergillus niger isolated from the Red Sea tunicate Phallusia nigra and Aspergillus fonsecaeus from the brown alga Sargassum wightii off the coast of Sri Lanka have been shown to produce this compound. seu.ac.lknih.gov

Extreme Environments : Demonstrating their adaptability, an Aspergillus niger strain isolated from the International Space Station (ISS) was found to have enhanced production levels of this compound, suggesting that environmental stress, such as that found in spacecraft, may influence its biosynthesis. frontiersin.org

Advanced Chromatographic and Spectroscopic Approaches for this compound Isolation

The isolation and purification of this compound from fungal sources is a multi-step process that relies on modern extraction and separation techniques to obtain the compound in high purity for structural elucidation and bioactivity studies.

The initial step involves cultivating the producer fungus on a suitable growth medium. Various media have been successfully used, including potato dextrose broth (PDB), wheat solid medium, Czapek Dox liquid medium, and rice media. seu.ac.lknih.govnih.govoup.comtandfonline.com After a fermentation period, which can range from several days to weeks, the fungal biomass and/or the liquid culture broth are harvested. nih.govnih.gov

The secondary metabolites, including this compound, are then extracted using organic solvents. Ethyl acetate (B1210297) (EtOAc) is the most commonly employed solvent for this purpose, used to partition the compounds from the aqueous culture filtrate or from a methanol (B129727) extract of the fungal mycelium. acs.orgnih.govoup.com The resulting crude ethyl acetate extract contains a mixture of metabolites and serves as the starting material for purification. nih.govmdpi.com

Purification of this compound from the crude extract requires a combination of chromatographic methods that separate compounds based on properties like polarity, size, and affinity.

Column Chromatography : The primary purification step typically involves silica (B1680970) gel column chromatography. acs.orgnih.govnih.gov The crude extract is loaded onto a silica gel column and eluted with a solvent gradient of increasing polarity, for instance, a dichloromethane-ethyl acetate or chloroform-methanol system, to separate the extract into several fractions. nih.govoup.com

Size-Exclusion Chromatography : Fractions containing this compound are often further purified using Sephadex LH-20 column chromatography, which separates molecules based on their size. ebi.ac.uknih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC (RP-HPLC) is a critical final step for obtaining highly pure this compound. ebi.ac.uknih.govoup.com This technique separates compounds based on their hydrophobicity.

High-Speed Countercurrent Chromatography (HSCCC) : This advanced liquid-liquid partition chromatography technique has proven effective for separating complex mixtures of isomers, including this compound. An efficient separation of this compound from its isomers, fonsecinone A and asperpyrone C, was achieved using a solvent system of petroleum ether/ethyl acetate/methanol/water. ebi.ac.ukx-mol.net

The purity and structure of the isolated this compound are confirmed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC) and mass spectrometry (MS). seu.ac.lknih.govnih.govtandfonline.com

Table 2: Common Techniques for this compound Isolation and Purification

| Technique | Purpose | Solvent/System Example | Reference |

|---|---|---|---|

| Solvent Extraction | Initial extraction from culture | Ethyl Acetate (EtOAc) | nih.gov, mdpi.com, oup.com |

| Silica Gel Column Chromatography | Primary fractionation | Dichloromethane-EtOAc gradient | nih.gov, acs.org |

| Sephadex LH-20 | Size-based separation | Methanol | ebi.ac.uk, nih.gov |

| Reversed-Phase HPLC (RP-HPLC) | High-purity final separation | Acetonitrile/Water or Methanol/Water | ebi.ac.uk, nih.gov |

| High-Speed Countercurrent Chromatography (HSCCC) | Isomer separation | Petroleum ether/EtOAc/Methanol/Water | ebi.ac.uk, x-mol.net |

Elucidation of Aurasperone A S Molecular Architecture

Spectroscopic Methodologies for Structural Characterization

The foundational characterization of Aurasperone A relies on a suite of spectroscopic methods that probe its molecular constitution. Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and vibrational and electronic spectroscopies each provide unique and complementary pieces of data to build a complete structural picture.

NMR spectroscopy is a cornerstone technique for the structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework. ebsco.com The complete assignment of proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts is accomplished through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. researchgate.netresearchgate.net

The ¹H NMR spectrum reveals the presence of aromatic protons, methine protons of the γ-pyrone rings, and multiple methyl groups, including four methoxy (B1213986) signals. mdpi.comnih.gov 2D NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for establishing the connectivity within the molecule. researchgate.netmdpi.com For instance, HMBC correlations are critical for determining the linkage points between the two naphtho-γ-pyrone units and the positions of the methoxy groups. mdpi.com The structural assignments are often further validated by comparing experimental ¹³C NMR chemical shifts with theoretical values calculated using Density Functional Theory (DFT) with the Gauge-Including Atomic Orbital (GIAO) method. uchile.clresearchgate.net This combined experimental and theoretical approach provides a high degree of confidence in the assigned structure. researchgate.net

Table 1: Selected ¹H and ¹³C NMR Spectroscopic Data for this compound (Data compiled from representative literature; exact shifts may vary slightly based on solvent and instrumentation)

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Key HMBC Correlations |

| 2 | 178.5 | - | H-12 to C-2, C-3, C-4 |

| 3 | 108.2 | 6.15 (s) | H-3 to C-2, C-4, C-4a |

| 4 | 165.1 | - | OCH₃-4 to C-4 |

| 5 | 161.8 | - | OH-5 to C-5, C-5a, C-10b |

| 6 | 98.1 | 6.45 (d, J=2.5 Hz) | H-6 to C-5, C-7, C-8, C-10a |

| 7 | 163.5 | - | H-6, H-8 to C-7 |

| 8 | 99.8 | 6.60 (d, J=2.5 Hz) | H-8 to C-6, C-7, C-9, C-10 |

| 1' | 202.1 | - | H-12' to C-1', C-2', C-11' |

| 2' | 49.5 | 3.14 (dd) | H-2' to C-1', C-3', C-11', C-12' |

| 5'-OH | - | 14.19 (s) | - |

| OCH₃-4 | 56.2 | 3.84 (s) | - |

| OCH₃-4' | 56.4 | 3.90 (s) | - |

This table is illustrative. For complete assignments, refer to specialized chemical literature such as Campos et al., 2005.

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound. High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) is a key technique used for this purpose. researchgate.netnih.gov

In positive ion mode ESI-MS, this compound typically shows a protonated molecular ion peak [M+H]⁺. mdpi.comnih.gov Analysis of this peak by HRESI-MS provides an exact mass, which is used to calculate the molecular formula. The molecular formula for this compound has been established as C₃₂H₂₆O₁₀. nih.govebi.ac.uk This formula corresponds to a molecular weight of 570, a fact confirmed by the observation of the molecular ion in mass spectra. nih.gov The calculated molecular formula indicates a high degree of unsaturation, consistent with the dimeric naphtho-γ-pyrone structure composed of two monomeric units. mdpi.comnih.gov

Vibrational and electronic spectroscopies provide information about the functional groups and the conjugated system of this compound, respectively.

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of key functional groups. researchgate.net These typically include:

A broad absorption for phenolic hydroxyl (-OH) groups. researchgate.net

Absorptions corresponding to aliphatic C-H stretching. researchgate.net

A strong absorption band for the γ-pyrone carbonyl group (C=O). researchgate.net

Bands in the 1000–1300 cm⁻¹ region indicating carbon-oxygen (C-O) single bonds of ethers and phenols. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides insight into the electronic structure of the molecule. researchgate.net As a naphtho-γ-pyrone, this compound possesses an extensive chromophore system, leading to characteristic absorption maxima (λmax) in the ultraviolet and visible regions. ntu.ac.uk These electronic transitions are fundamental to identifying the compound class. szphoton.com

Chiral Aspects and Absolute Stereochemistry Determination

This compound is a chiral molecule due to atropisomerism, which is chirality arising from restricted rotation around a single bond connecting the two naphthopyrone moieties. The determination of the absolute configuration of this chiral axis is a critical aspect of its structural elucidation. nih.gov

Chiroptical methods, particularly Electronic Circular Dichroism (ECD), are powerful non-empirical techniques for assigning the absolute configuration of chiral molecules in solution. nih.govnih.gov For dimeric naphtho-γ-pyrones like this compound, the ECD spectrum is analyzed to determine the stereochemistry. ebi.ac.ukcore.ac.uk The configuration of aurasperones is determined by comparing their experimental ECD spectra with related compounds or with theoretical spectra calculated using quantum chemical methods. core.ac.ukcas.cz this compound, along with related dimers like aurasperone B, C, and F, have been analyzed by CD spectra, which showed they share an identical stereochemistry. ebi.ac.ukcore.ac.uk

Biosynthetic Pathways and Genetic Basis of Aurasperone a Production

Proposed Biosynthetic Route for Aurasperone A Formation

The formation of this compound begins with the synthesis of a polyketide backbone, which is then cyclized and modified to form a monomeric naphtho-γ-pyrone unit. The final step is a crucial dimerization event where two of these monomers are joined to create the final this compound structure. The proposed pathway involves the creation of the monomer rubrofusarin (B1680258) B, followed by an oxidative coupling reaction. uniprot.orguniprot.org

The biosynthesis of this compound originates from fundamental building blocks via the polyketide pathway. The initial precursor is a heptaketide, a chain of seven two-carbon units. mdpi.com This chain is formed by the condensation of one acetyl-CoA starter unit with six malonyl-CoA extender units. uniprot.orguniprot.orguniprot.org Studies on the biosynthesis of the direct monomeric precursor to this compound, rubrofusarin, in Fusarium culmorum using 13C-labelled acetates confirmed its polyketide origin and established the folding pattern of the polyketide chain. rsc.orgresearchgate.net The biosynthesis of the related compound Aurasperone B has been shown to start with the formation of the polyketide precursor YWA1 from acetyl-CoA and malonyl-CoA, providing a model for the initial steps of this compound synthesis. uniprot.orguniprot.org

The biosynthesis of this compound is characterized by several key enzymatic reactions that build and modify the molecule.

Polyketide Synthesis: A non-reducing polyketide synthase (NR-PKS) catalyzes the initial condensation of acetyl-CoA and malonyl-CoA units to form the polyketide chain. uniprot.orgresearchgate.net

Cyclization and Aromatization: The PKS enzyme also facilitates the cyclization and aromatization of the polyketide chain to form the core naphtho-γ-pyrone scaffold of the monomer. researchgate.net

Tailoring Reactions: The monomer undergoes further modifications, such as methylations, to become rubrofusarin B. ppjonline.org

Oxidative Dimerization: The final and defining step is the oxidative dimerization of two molecules of the monomer rubrofusarin B. This crucial transformation is catalyzed by a specific cytochrome P450 monooxygenase, which forms the C-C bond linking the two monomers to yield this compound. uniprot.orguniprot.orgresearchgate.net

Genetic Loci and Gene Clusters Governing this compound Biosynthesis

The genes responsible for producing this compound are organized in the fungal genome in a manner that is characteristic of secondary metabolite biosynthesis. Research has shown that the biosynthetic gene cluster for this compound is located on the chromosomes of Aspergillus niger. ebi.ac.uk A notable feature of this genetic architecture is that the genes encoding the tailoring enzymes are found in a distinct gene cluster, separate from the gene encoding the core polyketide synthase. researchgate.netacs.org

The central enzyme in the this compound pathway is a non-reducing polyketide synthase (NR-PKS).

The albA Gene: In Aspergillus niger, the gene responsible for producing the naphtho-γ-pyrone backbone has been identified as albA. researchgate.netebi.ac.uk This gene is an ortholog of alb1 from Aspergillus fumigatus. ebi.ac.uk Deletion of the albA gene in A. niger results in the complete loss of naphtho-γ-pyrone production, confirming its essential role. ebi.ac.ukfrontiersin.org The albA PKS is also involved in the production of the precursor for 1,8-dihydroxynaphthalene (DHN) melanin (B1238610), a fungal pigment. researchgate.netebi.ac.uk

PKS Domain Structure: As is typical for NR-PKS enzymes that produce aromatic compounds, the AlbA protein contains a specific series of functional domains. These include a starter unit ACP transacylase (SAT), β-ketoacyl synthase (KS), acyl transferase (AT), product template (PT), acyl carrier protein (ACP), and a terminal thioesterase/Claisen-cyclase (TE/CLC) domain, which work together to construct and release the polyketide product.

Orthologs: In other fungi, orthologous PKS genes have been identified. For instance, the gene D8.t287 was characterized as being responsible for the biosynthesis of aromatic polyketides, including the monomer of this compound. ebi.ac.uk

After the PKS creates the initial scaffold, tailoring enzymes perform crucial modifications. The most critical tailoring step for this compound is the final dimerization.

The aunB Gene: The key enzyme that catalyzes the oxidative dimerization of two rubrofusarin B monomers to form this compound is a cytochrome P450 monooxygenase encoded by the gene aunB. uniprot.orguniprot.org This enzyme is part of a gene cluster (aun cluster) that also mediates the biosynthesis of the related compound Aurasperone B. uniprot.org

Enzyme Specificity: The AunB enzyme specifically catalyzes the 10,7'-coupling of two rubrofusarin B units. researchgate.net Interestingly, the stereoselectivity of these P450 enzymes can be influenced by the monomeric substrate they act upon. researchgate.netacs.org

Gene Cluster Organization: The aunB gene and other tailoring enzyme genes are located in a cluster that is physically separate from the albA PKS gene on the chromosome. researchgate.netacs.orgfrontiersin.org This unlinked organization is a variation from the more common paradigm where all genes for a biosynthetic pathway are located contiguously.

| Gene | Enzyme | Function in this compound Biosynthesis |

| albA | Non-reducing polyketide synthase (NR-PKS) | Synthesizes the heptaketide backbone from acetyl-CoA and malonyl-CoA and catalyzes its cyclization to form the naphtho-γ-pyrone monomer scaffold. uniprot.orgresearchgate.netebi.ac.uk |

| aunB | Cytochrome P450 monooxygenase | Catalyzes the final oxidative dimerization of two rubrofusarin B monomers to form this compound. uniprot.orguniprot.orgacs.org |

Strategies for Enhancing this compound Biosynthesis in Producer Strains

Given its biological activities, researchers have explored several methods to increase the production of this compound in the fungi that naturally produce it. These strategies range from manipulating culture conditions to direct genetic modification.

Co-culture: One effective strategy is the co-cultivation of the producer fungus with other cells. The production of this compound was significantly enhanced when Aspergillus niger was co-cultured with RAW264 mouse macrophage-like cells. nih.govresearchgate.netoup.comresearchgate.netoup.com This interaction, mimicking a host-pathogen response, appears to trigger the fungus to upregulate its production of certain secondary metabolites.

Epigenetic Modification: Another successful approach involves genetic engineering to alter the regulation of biosynthetic gene clusters. Deletion of the gene gcnE, which encodes a histone acetyltransferase (a type of epigenetic regulator), in Aspergillus niger FGSC A1279 was found to activate the production of a range of otherwise silent polyketide secondary metabolites, including this compound. ebi.ac.uk This suggests that gcnE is part of a regulatory system that represses the expression of the this compound biosynthetic genes under standard laboratory conditions.

| Strategy | Organism | Key Finding |

| Co-culture | Aspergillus niger IFM 59706 | Co-culture with RAW264 mouse macrophage-like cells enhanced the production of this compound. nih.govoup.com |

| Genetic Modification | Aspergillus niger FGSC A1279 | Deletion of the epigenetic regulator gene gcnE activated the biosynthesis of this compound. ebi.ac.uk |

Fermentation Optimization for Increased this compound Yields

The production of this compound, like many fungal secondary metabolites, is highly dependent on the specific conditions of fermentation. Researchers have explored various strategies to enhance its yield by manipulating culture parameters, media composition, and cultivation techniques.

One effective approach is the use of co-culture systems. Studies have shown that the production of this compound by the fungus Aspergillus niger is significantly enhanced when co-cultured with RAW264 mouse macrophage-like cells. researchgate.netnih.govoup.com This method is based on the hypothesis that pathogens may produce specific compounds, such as immunosuppressors, in response to the presence of immune cells, thereby activating silent biosynthetic pathways. researchgate.netnih.gov In one such study, the yield of this compound increased by at least 3.5-fold compared to a monoculture after seven days. researchgate.net

The choice between solid-state fermentation (SSF) and submerged fermentation (SmF) is also critical. For naphtho-γ-pyrones like this compound, SSF is often more effective than SmF. SSF, which involves growing fungi on a solid substrate with limited free water, can enhance metabolic activity and oxygen availability. Optimization of SSF parameters—such as the substrate used (e.g., wheat), moisture content, temperature, pH, and fermentation duration—is crucial for maximizing yields. researchgate.netnih.gov For instance, strains of Aspergillus niger have been successfully fermented on wheat with aged seawater for three weeks to produce this compound. nih.gov Standard laboratory media like potato dextrose broth (PDB) and yeast extract sucrose (B13894) (YES) are also commonly used, with cultivation typically occurring at 25–28°C for 7 to 14 days under static conditions.

Furthermore, the addition of chemical elicitors to the fermentation media has been shown to be a potent strategy. These molecules can trigger stress responses in the fungus, leading to a marked increase in the production of secondary metabolites. frontiersin.org In some cases, the crude extract yields from fungal cultures grown with chemical elicitors were one to three orders of magnitude higher than those from cultures without elicitors. frontiersin.org

Table 1: Fermentation Strategies for Enhancing this compound Production

| Strategy | Organism(s) | Key Findings | Reference(s) |

| Co-Culture | Aspergillus niger IFM 59706 with RAW264 cells | Enhanced this compound production by at least 3.5-fold compared to monoculture. | researchgate.netnih.govoup.com |

| Solid-State Fermentation (SSF) | Aspergillus niger, Aspergillus aculeatus | Generally more effective for naphtho-γ-pyrone production than submerged fermentation by enhancing oxygen availability and metabolic activity. | |

| Media & Condition Optimization | Aspergillus niger | Fermentation on wheat and aged seawater for three weeks yielded this compound. | nih.gov |

| Aspergillus aculeatus, Aspergillus niger | Cultivation in PDB or YES media at 25–28°C for 7–14 days under static conditions is effective. | ||

| Chemical Elicitation | Fungal endophytes | Markedly increased crude extract weights, sometimes by orders of magnitude. | frontiersin.org |

Genetic Engineering Approaches for Biosynthetic Pathway Manipulation

Advances in genomics have enabled the direct manipulation of the biosynthetic pathways leading to this compound, offering a powerful alternative to fermentation optimization for yield enhancement. The foundation of these approaches lies in identifying and modifying the genes responsible for the compound's synthesis.

The biosynthetic gene cluster (BGC) for this compound has been located on the chromosomes of Aspergillus niger. ebi.ac.uknih.govresearchgate.net These clusters typically contain genes for a core enzyme, such as a polyketide synthase (PKS), as well as "tailoring" enzymes that modify the initial molecular scaffold. nih.gov The biosynthesis of the naphtho-γ-pyrone core of this compound begins with a non-reducing PKS named AlbA, which is also involved in producing the precursor for DHN melanin pigment. ebi.ac.uknih.gov The deletion of the albA gene results in an A. niger strain that no longer produces naphtho-γ-pyrones, a strategy that can facilitate the discovery of other cryptic secondary metabolites by simplifying the chemical background. nih.gov

A key step in the formation of this compound is the oxidative dimerization of the monomeric precursor, rubrofusarin B. This reaction is catalyzed by the cytochrome P450 monooxygenase AunB. uniprot.org The aunB gene is part of the gene cluster responsible for synthesizing Aurasperone B from a different precursor (fonsecin B), indicating its role in the dimerization of different naphtho-γ-pyrones. uniprot.org

Epigenetic regulation is another critical target for genetic engineering. The deletion of the gene gcnE, which encodes a histone acetyltransferase, in a strain of A. niger (FGSC A1279) that did not previously produce significant secondary metabolites, resulted in the activation of multiple BGCs. nih.gov This "epigenetic activation" led to the production of twelve different polyketides, including this compound. nih.govresearchgate.net This demonstrates that manipulating global regulatory mechanisms can unlock the production of otherwise silent compounds.

Furthermore, comparative genomics has provided clues for pathway manipulation. An A. niger strain isolated from the International Space Station (JSC-093350089) exhibited enhanced production of Aurasperones A and B compared to its terrestrial counterpart (ATCC 1015). nih.gov Genetic analysis revealed insertions/deletions (INDELs) in the promoter region of flbA, a gene encoding a developmental regulator, suggesting that modifications to such regulatory genes could be a viable strategy for increasing yields. ebi.ac.uknih.gov

Table 2: Key Genes Involved in this compound Biosynthesis and Regulation

| Gene | Encoded Protein | Function in Biosynthesis | Engineering Approach | Outcome | Reference(s) |

| albA | Non-reducing polyketide synthase (PKS) | Synthesizes the naphtho-γ-pyrone precursor to rubrofusarin B. | Gene knockout | Elimination of naphtho-γ-pyrone production. | ebi.ac.uknih.gov |

| aunB | Cytochrome P450 monooxygenase | Catalyzes the oxidative dimerization of rubrofusarin B to form this compound. | Identification | Understanding the final dimerization step in the pathway. | uniprot.org |

| gcnE | Histone acetyltransferase | Epigenetic regulator (repressor). | Gene deletion | Activation of a silent BGC, leading to this compound production. | nih.govresearchgate.net |

| flbA | Developmental regulator | Putative regulator of secondary metabolism. | Comparative genomics (analysis of high-producing strain) | Identified as a potential target for enhancing production due to mutations in its promoter region in a high-yield strain. | ebi.ac.uknih.gov |

Total Synthesis and Synthetic Analogue Development of Aurasperone a

Retrosynthetic Analysis and Strategic Disconnections for Aurasperone A

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing a target molecule into simpler, readily available precursors. deanfrancispress.com For a complex molecule like this compound, this process is crucial for identifying viable synthetic routes.

The structure of this compound is a dimer composed of two distinct naphtho-γ-pyrone units linked by a C10-C7' biaryl bond. This bond is the source of atropisomerism, a type of axial chirality arising from hindered rotation, with the natural product existing as the (S)-enantiomer. semanticscholar.orgmdpi.com The most logical primary retrosynthetic disconnection is, therefore, the cleavage of this strategic C-C biaryl bond. This simplifies the complex dimer into two monomeric naphtho-γ-pyrone synthons.

This leads to a proposed synthetic strategy centered on two key phases:

Synthesis of Monomeric Precursors: The first phase involves the independent synthesis of the two highly functionalized naphtho-γ-pyrone monomers. These monomers themselves can be further disconnected through standard aromatic and heterocyclic chemistry principles to arrive at simpler starting materials.

Atroposelective Coupling: The second, and most critical phase, is the coupling of the two monomers. This step must not only form the C10-C7' bond with high regioselectivity but also control the axial stereochemistry to yield the desired (S)-atropisomer, mirroring the natural product. In nature, this precise dimerization is catalyzed by specific cytochrome P450 enzymes. researchgate.netacs.org

Pioneering Total Synthesis Efforts towards this compound

Despite its discovery decades ago, a complete total synthesis of this compound has not yet been reported in the scientific literature. hmdb.ca The compound's structural complexity presents significant synthetic hurdles. However, the strategies developed for the synthesis of its regioisomers and related compounds, such as nigerone (B1204965), provide a clear roadmap for how the synthesis of this compound might be approached. semanticscholar.orgmdpi.com

The cornerstone of any proposed synthesis of this compound would be the atroposelective oxidative biaryl coupling reaction. This single transformation is responsible for constructing the dimeric framework and setting the crucial axial chirality. Research into the synthesis of related natural products has explored various methods to achieve this, including:

Enzyme-Catalyzed Coupling: In the biosynthesis of this compound and related compounds, cytochrome P450 enzymes catalyze the dimerization of naphthopyrone monomers with remarkable regio- and stereoselectivity. researchgate.netacs.org

Metal-Mediated Coupling: Synthetic approaches often rely on metal catalysts, such as those based on vanadium or copper, to mediate the oxidative coupling of naphthol precursors. molaid.com For instance, the asymmetric total synthesis of nigerone has been achieved using enantioselective oxidative biaryl coupling of hindered naphthols. semanticscholar.orgmdpi.com

Prior to the coupling step, the synthesis of the monomeric naphtho-γ-pyrone units is essential. These syntheses would employ a range of established transformations for constructing the γ-pyrone ring fused to the naphthalene (B1677914) system. researchgate.netnih.gov

The primary obstacle in the total synthesis of this compound is achieving controlled, selective coupling of the two monomeric units. The main challenges include:

Regioselectivity: The coupling must exclusively form the C10-C7' bond, avoiding the formation of other regioisomers (e.g., C10-C9', C7-C9') which are structurally similar.

Atroposelectivity: The reaction must produce predominantly the naturally occurring (S)-atropisomer over its unnatural (R)-enantiomer. Controlling axial chirality in intermolecular couplings is a formidable challenge in modern organic synthesis.

Steric Hindrance: The coupling sites on both naphthopyranone monomers are sterically congested, which can significantly hinder the reaction and lower yields.

A significant breakthrough in this field has been the development of powerful asymmetric catalytic systems that can control stereochemistry in biaryl coupling reactions. semanticscholar.orgmdpi.com The successful asymmetric synthesis of nigerone demonstrates that these challenges, while significant, are not insurmountable. semanticscholar.orgmdpi.com Future efforts towards the total synthesis of this compound will likely leverage these advanced catalytic methods or explore novel biomimetic approaches inspired by the enzymatic pathways.

Development of this compound Analogues and Derivatives

The development of analogues, either through modification of the natural product or by building new structures from scratch, is a key strategy for exploring the structure-activity relationships of a bioactive compound. creamjournal.org

Semi-synthesis begins with the natural product, which is then chemically modified to create new derivatives. creamjournal.org This approach has been applied to this compound to generate novel molecular scaffolds.

In one reported modification, this compound was treated with hydrazine (B178648) in a reaction based on the benzohydrazide (B10538) reaction. This process resulted in the nucleophilic opening of the γ-pyrone ring, followed by cyclization to form a pyrazole (B372694) ring. This transformation converts the naphtho-γ-pyrone scaffold into a novel naphtho-pyrazole hybrid, offering a route to analogues with potentially distinct biological profiles.

Table 1: Semi-Synthetic Modification of this compound

| Starting Scaffold | Reagent | Resulting Scaffold |

|---|

In another application, this compound has been used in the green synthesis of silver nanoparticles (AgNPs), where the natural product acts as a reducing and capping agent. researchgate.net

De novo synthesis involves the total synthesis of analogues from simple, commercially available starting materials. acs.org While no de novo synthesis of a direct this compound analogue has been reported, the synthesis of related monomeric and dimeric naphtho-γ-pyrones demonstrates the feasibility of this approach. researchgate.netnih.gov

For example, the total synthesis of pyrophen, a simpler pyrone derivative also produced by Aspergillus species, has been successfully achieved. researchgate.net The methodologies developed for constructing the core pyrone and naphthopyranone ring systems in these syntheses are directly applicable to the construction of novel, unnatural monomers. researchgate.netacs.org These synthetic monomers could then, in principle, be subjected to oxidative coupling reactions to generate a diverse library of dimeric this compound-related compounds with variations in their substitution patterns and linkage points.

Chemoenzymatic Synthesis Approaches for this compound and Analogues

Chemoenzymatic synthesis, a strategy that integrates the selectivity of biocatalysts with the versatility of chemical synthesis, presents a promising avenue for the production of complex natural products like this compound. acs.orgresearchgate.net This approach leverages enzymes to perform challenging chemical transformations, such as selective oxidations and carbon-carbon bond formations, often with high regio- and stereoselectivity that is difficult to achieve through purely chemical means. acs.orgresearchgate.netresearchgate.net

The biosynthesis of this compound hinges on a critical enzymatic oxidative dimerization step. This key transformation is catalyzed by a specific cytochrome P450 monooxygenase, identified as AunB. uniprot.org The enzyme facilitates the oxidative coupling of two molecules of the monomeric naphthopyrone, rubrofusarin (B1680258) B, to yield the dimeric structure of this compound. uniprot.org The genes responsible for these tailoring enzymes are organized in a gene cluster that is distinct from the polyketide synthase genes responsible for the monomer backbone. acs.orgresearchgate.netresearchgate.net

A chemoenzymatic strategy for this compound would therefore typically involve the chemical synthesis of the precursor, rubrofusarin B. This monomer would then be subjected to the biocatalytic dimerization using the AunB enzyme. Research has shown that the stereoselectivity of such fungal P450 enzymes can be dependent on the specific monomeric substrates provided. acs.orgresearchgate.net This enzymatic step circumvents the challenges associated with controlling the regiochemistry and stereochemistry of the biaryl coupling in a traditional chemical synthesis.

While the primary focus has been on the natural biosynthetic pathway, the enzymatic apparatus involved holds potential for the synthesis of this compound analogues. By feeding chemically synthesized analogues of rubrofusarin B to the biocatalytic system, it may be possible to generate novel dimeric naphthopyrones with altered substitution patterns and potentially different biological activities.

| Feature | Description |

| Key Enzyme | Cytochrome P450 monooxygenase (AunB) uniprot.org |

| Reaction Type | Oxidative Dimerization uniprot.org |

| Substrate | Rubrofusarin B uniprot.org |

| Product | This compound uniprot.org |

| Synthetic Strategy | Combination of chemical synthesis of the monomer (rubrofusarin B) and enzymatic dimerization. |

Investigation of Aurasperone A S Biological Activities and Mechanistic Insights

Aurasperone A's Modulation of Cellular Proliferation and Apoptosis

Naphtho-γ-pyrones, the class of compounds to which this compound belongs, are known to possess biological activities that include cytotoxicity and antitumor effects. researchgate.netscielo.br The investigation into these properties reveals a potential for influencing key cellular processes like proliferation and programmed cell death (apoptosis).

While direct and extensive studies on this compound's cytotoxicity against a wide panel of cancer cells are limited in the provided sources, related compounds and some specific findings offer insights. This compound has been noted for its inhibitory action on the enzyme xanthine (B1682287) oxidase (XO), with a reported half-maximal inhibitory concentration (IC50) of 10.9 μmol l−1. researchgate.net Xanthine oxidase activity can generate reactive oxygen species, which are implicated in numerous pathological processes, and its products may be associated with cell proliferation and tumor progression. researchgate.net

Studies on compounds isolated alongside this compound or related aurasperones provide further context. For instance, Rubrofusarin (B1680258) B, co-isolated with this compound, was shown to be cytotoxic to the SW1116 colon cancer cell line. researchgate.net Other derivatives, such as Aurasperone F, have demonstrated cytotoxicity against several human cancer cell lines, including cervical (HeLa), breast (MCF-7), and lung (H1975) cancer cells. scielo.br Another related compound, Aurasperone H, exhibited moderate inhibitory activity against the lung adenocarcinoma A549 and leukemia HL-60 human cell lines. scielo.br

Table 1: Inhibitory and Cytotoxic Activities of this compound and Related Compounds

| Compound | Target/Cell Line | Activity Type | Reported Value (IC₅₀) | Reference |

|---|---|---|---|---|

| This compound | Xanthine Oxidase (XO) | Enzyme Inhibition | 10.9 μmol l⁻¹ | researchgate.net |

| Rubrofusarin B | SW1116 (Colon Cancer) | Cytotoxicity | 4.5 μg ml⁻¹ | researchgate.net |

| Aurasperone H | A549 (Lung Cancer) | Inhibitory Activity | Moderate | scielo.br |

| Aurasperone H | HL-60 (Leukemia) | Inhibitory Activity | Moderate | scielo.br |

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells and is regulated by two primary signaling pathways: the intrinsic and extrinsic pathways. youtube.com The intrinsic pathway can be initiated by cellular stress, leading to the activation of caspases that execute cell death. youtube.com

The ability of this compound to induce apoptosis is suggested through its known biochemical activities. The inhibition of xanthine oxidase by this compound is relevant, as the products of this enzyme can be linked to processes that counteract apoptosis. researchgate.netresearchgate.net Some research has noted that certain fungal metabolites, including the class of compounds to which this compound belongs, may cause apoptotic cell death in cancer cell lines. researchgate.net However, detailed studies elucidating the specific apoptotic pathways—such as the activation of specific caspases (e.g., caspase-3, -8, -9) or the modulation of Bcl-2 family proteins—triggered by this compound are not detailed in the available search results. The mechanism appears to be an area requiring further investigation.

The cell cycle is a tightly regulated process involving several checkpoints controlled by molecules like cyclins and cyclin-dependent kinases (Cdks). lumenlearning.com Disrupting the cell cycle, for example by causing an arrest at a specific phase (e.g., G1, S, or G2/M), is a common mechanism for anticancer agents to inhibit tumor growth. researchgate.netmdpi.com

Based on the provided search results, there is no specific information available regarding the direct impact of this compound on cell cycle progression in cellular models.

Antimicrobial Properties of this compound

This compound has demonstrated notable antimicrobial activity against a variety of pathogenic microorganisms, including both fungi and bacteria. tandfonline.comnih.govresearchgate.net This broad-spectrum potential is a significant aspect of its biological profile.

The antifungal properties of this compound have been observed in studies, although its potency can vary depending on the fungal species. Research has shown it to be active against Candida parapsilosis. tandfonline.comnih.gov In one study, it displayed anticandidal activity against Candida albicans with an IC50 value of 373 mg/mL, but it did not show activity against other tested Candida species, suggesting a degree of selectivity. researchgate.net

Common antifungal mechanisms involve the disruption of the fungal cell membrane, often by targeting ergosterol, or the inhibition of cell wall synthesis by targeting enzymes like β-(1,3)-D-glucan synthase. ijraset.commdpi.com However, the precise mechanism of action for this compound against fungal pathogens has not been fully elucidated in the provided sources, and specific molecular targets within fungal cells have not been identified.

This compound has shown significant antibacterial effects against several human pathogens. ekb.egscielo.br Studies have documented its activity against both Gram-positive and Gram-negative bacteria.

One key mechanistic insight comes from research on its effect against Acinetobacter baumannii. In this context, this compound was found to interact with the filamentous temperature-sensitive mutant Z (FtsZ) enzyme. researchgate.netresearchgate.net FtsZ is a crucial GTPase that plays a central role in bacterial cell division by forming the Z-ring, which initiates cytokinesis. researchgate.net The interaction of this compound with AbFtsZ was observed to increase the enzyme's GTPase activity, suggesting that it modulates this essential bacterial process. researchgate.netresearchgate.net

Furthermore, this compound has demonstrated potent activity against Helicobacter pylori, with minimum inhibitory concentration (MIC) values ranging from 4 to 16 μg/mL. scielo.br Researchers have suggested that the hydroxyl group at the C-8 position of the molecule is critical for this anti-H. pylori activity. scielo.br The compound also exhibited a synergistic effect when combined with the antibiotic amoxicillin (B794) against this bacterium. scielo.br

Additional studies have reported its inhibitory effects against Staphylococcus aureus and Pseudomonas aeruginosa. researchgate.netekb.eg

Table 2: Antibacterial Activity of this compound

| Bacterial Species | Activity Type | Reported Value | Reference |

|---|---|---|---|

| Staphylococcus aureus | Growth Inhibition | IC₅₀: 135 mg/mL | researchgate.netekb.eg |

| Pseudomonas aeruginosa | Growth Inhibition | IC₅₀: 160 mg/mL | researchgate.netekb.eg |

| Helicobacter pylori | Growth Inhibition | MIC: 4-16 μg/mL | scielo.br |

Compound and Protein List

Table 3: List of Compounds and Proteins Mentioned

| Name | Type |

|---|---|

| This compound | Naphtho-γ-pyrone |

| Aurasperone C | Naphtho-γ-pyrone |

| Aurasperone F | Naphtho-γ-pyrone |

| Aurasperone H | Naphtho-γ-pyrone |

| Rubrofusarin B | Naphtho-γ-pyrone |

| Amoxicillin | Antibiotic |

| Xanthine Oxidase (XO) | Enzyme |

| Caspases | Protein (Enzyme) |

| Bcl-2 family proteins | Protein |

| Cyclins | Protein |

| Cyclin-dependent kinases (Cdks) | Protein |

| FtsZ (Filamentous temperature-sensitive mutant Z) | Protein (Enzyme) |

| β-(1,3)-D-glucan synthase | Enzyme |

Immunomodulatory Effects of this compound

This compound has demonstrated notable immunomodulatory properties, influencing inflammatory signaling and the behavior of immune cells in laboratory settings. These findings suggest its potential as a modulator of the immune response.

Influence on Inflammatory Signaling Pathways

Research indicates that this compound can influence key inflammatory signaling pathways, which are crucial in the development of inflammatory responses. The mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways are central to regulating inflammation. amegroups.org Studies have shown that various natural compounds can modulate these pathways, suggesting a potential mechanism for the anti-inflammatory effects of substances like this compound. mdpi-res.comnih.govresearchgate.netmdpi.com The activation of the MAPK pathway, which includes ERK, JNK, and p38 MAPK, along with the downstream NF-κB pathway, can be triggered by various stimuli, leading to an inflammatory response. amegroups.org

Modulation of Immune Cell Responses in in vitro Models

This compound has been shown to directly affect the responses of immune cells in in vitro models. In one study, this compound, isolated from the fungus Aspergillus fonsaceus, exhibited a potent suppressive effect on T-cell proliferation with an IC50 value of less than 3.12 µg/ml. seu.ac.lk This is significant as T-cell activation is a critical step in initiating and regulating immune responses. seu.ac.lk The process of T-cell activation involves the secretion of interleukin-2 (B1167480) (IL-2) and the expression of the IL-2 receptor, leading to cell proliferation. seu.ac.lk The ability of this compound to inhibit this proliferation suggests its potential as a candidate for managing inflammatory conditions. seu.ac.lk Furthermore, this compound has shown immunomodulatory potential by reducing the viability of RAW264.7 macrophages. researchgate.net

Other Reported Biological Activities of this compound

Beyond its immunomodulatory effects, this compound exhibits a range of other biological activities, including antioxidant and enzyme-inhibiting properties.

Antioxidant Activity in Cellular Systems

This compound has been identified as a compound with significant antioxidant properties. ebi.ac.ukresearchgate.net In a study evaluating several naphtho-γ-pyrones from Aspergillus tubingensis, this compound demonstrated the ability to protect cells from oxidant-induced injury. ebi.ac.uk The antioxidant capacity of these compounds was assessed using the ABTS assay, and their ability to prevent H2O2-mediated cell death was evaluated in CHO cells. ebi.ac.uk Cell-based antioxidant assays are crucial for determining the free radical scavenging capacity of compounds in a biological context. bmglabtech.commdpi.com

Enzyme Inhibition Profiles of this compound

This compound has been investigated for its ability to inhibit various enzymes. Notably, it has shown inhibitory activity against the main protease (Mpro) of SARS-CoV-2, with an IC50 of 12.25 µM, which is comparable to the antiviral drug remdesivir (B604916) (IC50 = 10.11 µM). mdpi.comresearchgate.netresearchgate.net Molecular docking studies suggest that Mpro is a primary viral protein target for this compound. mdpi.comresearchgate.net The inhibition of enzymes like proteases is a key mechanism for antiviral agents. mdpi.com Additionally, some related dimeric naphtho-γ-pyrones have been studied for their potential to inhibit enzymes like cyclooxygenase-2 (COX-2), which is involved in inflammation.

Molecular Targets and Signaling Pathways Affected by this compound

The biological effects of this compound are underpinned by its interactions with specific molecular targets and its influence on various signaling pathways. As discussed, the MAPK and NF-κB signaling pathways are significantly modulated by this compound. amegroups.orgmdpi.com The inhibition of the SARS-CoV-2 main protease (Mpro) is a key molecular interaction that has been identified. mdpi.comresearchgate.netresearchgate.net The study of how compounds interact with and modulate these pathways is crucial for understanding their therapeutic potential. Network pharmacology and molecular docking are powerful tools used to predict and validate the interactions between bioactive compounds and their molecular targets. tmrjournals.com The germination and virulence of fungi like Aspergillus species, from which this compound is derived, are themselves regulated by complex signaling pathways, including the MAPK pathway. nih.gov

Identification of Protein Targets Interacting with this compound

This compound has been identified as an inhibitor of several key proteins, indicating its potential across different therapeutic areas. Research has pinpointed its interaction with viral enzymes and proteins involved in cholesterol metabolism.

Antiviral Protein Targets: In the context of antiviral research, this compound has been rigorously studied for its activity against SARS-CoV-2. In silico docking and molecular dynamics simulations have identified the SARS-CoV-2 Main Protease (Mpro or 3CLpro) as a primary viral protein target. researchgate.netmdpi-res.commdpi.com Mpro is a crucial enzyme for viral replication, and this compound has demonstrated a high binding affinity for it. creative-diagnostics.com Further computational studies have explored its binding to other viral proteins, including RNA-dependent RNA polymerase (RdRp) and RNA helicase , suggesting these as other potential, albeit less primary, targets. creative-diagnostics.com

Metabolic Enzyme Targets: Beyond its antiviral properties, this compound has been identified as an inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT) . youtube.com Specifically, it inhibits both isozymes, ACAT1 and ACAT2. These enzymes are central to cellular cholesterol metabolism, and their inhibition is a target for managing conditions related to cholesterol ester accumulation. youtube.com Studies showed that this compound exhibits a slight selectivity towards the ACAT2 isozyme over ACAT1. youtube.com The class of compounds to which this compound belongs, naphtho-γ-pyrones, has also been reported to inhibit other enzymes like xanthine oxidase, HIV-1 integrase, and Taq DNA polymerase, though specific inhibitory details for this compound are less characterized. creative-diagnostics.commdpi.com

The table below summarizes the identified protein targets of this compound and the nature of their interaction.

| Target Protein | Organism/Virus | Type of Interaction | Research Finding |

| Main Protease (Mpro) | SARS-CoV-2 | Inhibition | Identified as a primary viral protein target through in silico docking and molecular dynamics simulations. researchgate.netmdpi-res.commdpi.comcreative-diagnostics.com |

| RNA-dependent RNA polymerase (RdRp) | SARS-CoV-2 | Inhibition | Docking studies show high binding scores, suggesting it as a potential target. creative-diagnostics.com |

| RNA Helicase | SARS-CoV-2 | Inhibition | Docking studies indicate a high binding affinity. creative-diagnostics.com |

| ACAT1 | Human | Inhibition | Inhibits the enzyme involved in cholesterol esterification. youtube.com |

| ACAT2 | Human | Inhibition | Shows slightly more selective inhibition compared to ACAT1. youtube.com |

Disruption of Key Cellular Signaling Cascades

The biological activities of this compound are underpinned by its ability to modulate key cellular signaling pathways, particularly those involved in inflammation.

Research has demonstrated that this compound can inhibit the production of nitric oxide (NO), a significant inflammatory mediator. researchgate.netoup.com This inhibitory action points to the compound's potential to interfere with inflammatory signaling cascades. The production of NO is often regulated by the Nuclear Factor-kappa B (NF-κB) signaling pathway . oup.com Therefore, it is suggested that this compound may exert its anti-inflammatory effects by disrupting the NF-κB pathway, potentially through the inhibition of enzymes like xanthine oxidase which can influence NF-κB activation. oup.com The NF-κB pathway is a central regulator of immune and inflammatory responses, controlling the expression of numerous pro-inflammatory genes. creative-diagnostics.comnih.gov Its disruption can lead to a downstream reduction in inflammatory mediators.

While direct, comprehensive studies on this compound's effect on the Mitogen-Activated Protein Kinase (MAPK) pathway are not extensively detailed, related compounds within the same chemical class have been shown to attenuate both NF-κB and MAPK signaling pathways to achieve their anti-inflammatory effects. nih.gov The MAPK cascade is another critical pathway that regulates a wide array of cellular processes, including inflammation, proliferation, and differentiation. abcam.com

The table below outlines the key findings regarding this compound's impact on cellular signaling.

| Signaling Component/Pathway | Effect | Implied Mechanism |

| Nitric Oxide (NO) Production | Inhibition | This compound has been shown to inhibit the production of this inflammatory mediator in macrophage-like cells. researchgate.netoup.com |

| NF-κB Signaling Pathway | Potential Disruption | The inhibition of NO production suggests a possible regulatory effect on the NF-κB pathway, which governs the expression of inducible NO synthase. oup.com |

Structure Activity Relationship Sar Studies of Aurasperone a and Its Analogues

Systematic Modification of Aurasperone A's Core Structure

This compound belongs to the asperpyrone-type bis-naphtho-γ-pyrones, which are characterized by two naphtho-γ-pyrone units linked together. mdpi.comresearchgate.net The specific linkage between these monomeric units is a key determinant of the core structure. This compound is a 10,7'-bisnaphtho-γ-pyrone, meaning the two units are connected between the C-10 and C-7' positions. mdpi.comresearchgate.net

Systematic modifications primarily involve altering this linkage point or changing the fundamental polycyclic skeleton. For instance, researchers have studied related compounds where the linkage differs, such as C-10-C-9', C-6-C-7', or C-6-C-9' linkages. mdpi.comresearchgate.net Another significant modification to the core structure involves changing the polycyclic system itself. A comparison between the naphtho-γ-pyrone skeleton of aurasperones and the anthraquinone (B42736) skeleton of a related compound, averufanin, reveals how this fundamental change impacts biological target selectivity. researchgate.net Furthermore, the dimeric nature of this compound is critical; monomeric naphtho-γ-pyrones like flavasperone, which possess only a single polycyclic unit, exhibit a different activity profile, highlighting the importance of the dimeric core for certain biological effects. researchgate.net

Impact of Specific Functional Groups on Biological Efficacy

The specific functional groups attached to the bis-naphtho-γ-pyrone core, such as hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups, play a pivotal role in the molecule's interaction with biological targets. reachemchemicals.comfiveable.meashp.org The biological efficacy of this compound and its analogues is highly sensitive to the presence, position, and orientation of these groups.

Studies comparing the activity of various naturally occurring aurasperones and related compounds have provided significant SAR insights. For example, the inhibitory activity of this compound against acyl-CoA:cholesterol acyltransferase (ACAT) isozymes has been compared to that of its analogues. This compound and Aurasperone D showed slight selectivity for the ACAT2 isozyme over ACAT1. researchgate.net In contrast, flavasperone, a monomeric analogue, was inactive against both isozymes, demonstrating that the dimeric structure is essential for this particular activity. researchgate.net Averufanin, which has a different core skeleton (anthraquinone), inhibited both isozymes but with less selectivity than the aurasperones. researchgate.net These findings underscore that both the dimeric pyrone backbone and the specific functional group decorations are key to biological efficacy.

The following table summarizes the inhibitory concentrations (IC₅₀) of this compound and several analogues against ACAT isozymes, illustrating these structure-activity relationships. researchgate.net

| Compound | Core Structure Type | IC₅₀ ACAT1 (μM) | IC₅₀ ACAT2 (μM) | Selectivity Index (ACAT1/ACAT2) |

|---|---|---|---|---|

| This compound | bis-naphtho-γ-pyrone | 15 | 3.8 | 4.0 |

| Aurasperone D | bis-naphtho-γ-pyrone | 20 | 4.3 | 4.7 |

| Averufanin | Anthraquinone | 14 | 6.2 | 2.3 |

| Flavasperone | naphtho-γ-pyrone (monomer) | > 60 | > 60 | N/A |

| Sterigmatocystin | Xanthone | > 60 | > 60 | N/A |

Data sourced from reference researchgate.net. The selectivity index is calculated as the ratio of IC₅₀ for ACAT1 to IC₅₀ for ACAT2.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

QSAR models are mathematical algorithms that correlate the chemical structure of compounds with their biological activity. protoqsar.com These models transform molecular structures into numerical descriptors and use statistical methods to build a predictive relationship. wikipedia.orgprotoqsar.com For this compound and its derivatives, QSAR modeling can predict the biological activity of new, unsynthesized analogues, guiding synthetic efforts toward more potent compounds. wikipedia.org

The development of a QSAR model for this compound derivatives would involve several steps. youtube.com First, a dataset of analogues with known biological activities (e.g., IC₅₀ values) is compiled. youtube.com Next, molecular descriptors are calculated for each analogue. These descriptors quantify various physicochemical properties, such as electronic effects (related to functional groups like hydroxyls and methoxys), steric properties, and hydrophobicity. wikipedia.org For instance, descriptors could include the number of methoxy groups, the position of hydroxylations, and parameters describing the geometry of the linkage between the two pyrone units.

Finally, a mathematical model is generated using statistical techniques like multiple linear regression to create an equation of the form: Activity = f(descriptors). wikipedia.orgyoutube.com This equation can then be used to predict the activity of new molecules based on their structural descriptors. protoqsar.com Such models have been conceptually proposed for this compound analogues, particularly in the context of developing inhibitors for viral targets like the SARS-CoV-2 main protease (Mpro), where QSAR can link structural features to bioactivity to guide synthetic modifications.

Conformational Analysis and its Correlation with Biological Activity

Conformational analysis, the study of the three-dimensional shapes a molecule can adopt through bond rotation, is critical for understanding its biological activity. ijpsr.comdiamond.ac.uk Most drug molecules are flexible and their ability to adopt a specific conformation—the "bioactive conformation"—is often necessary to bind to a biological target. ijpsr.com

The correlation between conformation and activity is clearly demonstrated in molecular docking studies. For example, the potent inhibition of the SARS-CoV-2 Mpro by this compound was investigated by docking the molecule into the enzyme's active site. researchgate.netnih.gov This in silico method analyzes countless possible conformations of this compound to find the one that fits best within the binding pocket and establishes the most stable interactions with surrounding amino acid residues. leidenuniv.nl The analysis revealed that the specific 3D structure of this compound allows it to bind effectively within the Mpro active site, leading to the inhibition of the enzyme. researchgate.netnih.gov This binding, and therefore the inhibitory activity, is a direct consequence of the molecule's ability to adopt a favorable conformation. leidenuniv.nl

Advanced Analytical Methodologies for Aurasperone a Research

High-Resolution Mass Spectrometry for Aurasperone A Metabolomics

High-resolution mass spectrometry (HRMS) is an indispensable tool in the metabolomic analysis of natural products like this compound, which is a secondary metabolite produced by fungi of the Aspergillus genus. mdpi.com Untargeted metabolomics, often employing liquid chromatography coupled with HRMS (LC-HRMS), provides a comprehensive profile of all detectable metabolites in a biological system, enabling the identification of this compound and its related biosynthetic intermediates or degradation products. mdpi.comnih.gov

The high mass resolution and accuracy of instruments like the Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass spectrometers allow for the determination of the elemental composition of unknown compounds from their exact mass. mdpi.com This capability is critical in distinguishing this compound from other co-eluting fungal metabolites with similar retention times but different elemental formulas. In the context of studying Aspergillus niger, metabolomic analyses have revealed enhanced production of naphtho-γ-pyrones, including this compound, under specific conditions. ebi.ac.uk

Metabolic profiling using HRMS can track the dynamic changes in this compound production in response to various stimuli. nih.gov By comparing the metabolic profiles of wild-type and genetically modified fungal strains, researchers can identify key enzymes and regulatory factors in the this compound biosynthetic pathway. Furthermore, tandem mass spectrometry (MS/MS) experiments on HRMS platforms provide structural information through fragmentation patterns, which helps to confirm the identity of this compound and characterize novel, structurally related metabolites. nih.gov Databases specifically devoted to fungal metabolites, such as the Aspergillus Metabolome Database, are valuable resources for annotating the complex datasets generated in these studies. mdpi.com

Chromatographic Techniques for this compound Detection and Quantification in Complex Mixtures

Chromatographic methods are fundamental for the separation, detection, and quantification of this compound from complex biological matrices such as fungal fermentation broths or tissue extracts. High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique for the analysis of mycotoxins and other fungal secondary metabolites. nih.gov

For the detection of this compound, HPLC systems are often coupled with ultraviolet (UV) or fluorescence detectors. The extended chromophore system in the naphtho-γ-pyrone structure of this compound allows for sensitive detection using UV-Visible spectroscopy. When higher sensitivity and selectivity are required, fluorescence detection can be utilized, as many polycyclic aromatic compounds exhibit natural fluorescence.

Modern advancements have led to the widespread use of Ultra-High-Performance Liquid Chromatography (UHPLC), which offers higher resolution, increased sensitivity, and significantly shorter analysis times compared to traditional HPLC. When coupled with mass spectrometry, particularly tandem mass spectrometry (LC-MS/MS), it becomes a highly specific and sensitive method for quantifying this compound, even at trace levels. mdpi.com This technique is considered a gold standard for the analysis of many natural products in complex samples. The selection of the appropriate stationary phase (e.g., C18) and mobile phase composition is critical to achieve optimal separation of this compound from other related naphthopyranones that may be present in the extract.

Spectroscopic Probes for Real-time Monitoring of this compound Interactions

While specific spectroscopic probes designed exclusively for this compound are not widely reported, the principles of fluorescence spectroscopy offer a powerful, non-invasive method for the potential real-time monitoring of its interactions with biological macromolecules. mdpi.commdpi.com Such approaches would rely on changes in the intrinsic fluorescence of either this compound or its binding partner (e.g., a protein) upon complex formation.

Many biological interactions can be monitored in real-time by observing changes in fluorescence intensity, emission wavelength (spectral shifts), or fluorescence polarization/anisotropy. mdpi.com If this compound itself is fluorescent, its binding to a target protein could alter its local environment (e.g., moving from a polar aqueous solvent to a nonpolar binding pocket), leading to a detectable change in its fluorescence signal. Conversely, if the target protein contains fluorescent amino acids like tryptophan, the binding of this compound could quench or enhance this intrinsic protein fluorescence, providing a real-time readout of the binding event.

These spectroscopic techniques are advantageous as they can provide kinetic data on association and dissociation rates without the need for physical separation of bound and free components. nih.gov The development of specific fluorescently-labeled analogs of this compound could further expand the utility of these methods, allowing for more sensitive and specific detection of its interactions within cellular environments. However, it is important to note that such applications for this compound are currently theoretical and would require experimental validation.

Computational Chemistry and Molecular Docking Studies for this compound

Computational chemistry and molecular docking are powerful in silico tools used to predict and analyze the interaction between a small molecule, such as this compound, and a macromolecular target, typically a protein. These methods provide insights into the binding mode, affinity, and specificity of the interaction at an atomic level, guiding further experimental studies.

Molecular docking studies have been successfully applied to this compound to identify its potential biological targets. For instance, in research investigating its antiviral properties, this compound was docked against several key proteins of the SARS-CoV-2 virus. nih.gov The results of these studies predicted the binding affinity and identified the specific amino acid residues involved in the interaction. The docking scores, typically expressed in kcal/mol, provide an estimation of the binding free energy, with more negative values indicating a more favorable interaction. nih.gov

Subsequent to docking, molecular dynamics (MD) simulations can be performed to assess the stability of the predicted ligand-protein complex over time. These simulations provide a more dynamic picture of the interaction, accounting for the flexibility of both the ligand and the protein. By calculating the absolute binding free energy from these simulations, researchers can further refine the predictions made by initial docking experiments. nih.gov For this compound, these computational approaches suggested that the main protease (Mpro) of SARS-CoV-2 is a primary viral protein target. nih.gov

| Protein Target | Docking Score (kcal/mol) | Predicted Interacting Residues |

|---|---|---|

| Main Protease (Mpro) | -8.1 | Cys-145, Gly-143, Ser-144 |

| Helicase | -8.0 | Not specified |

| RNA-dependent RNA polymerase (RdRp) | -7.8 | Asn-496, Ala-558, Val-560, Arg-569, Ala-685 |

| Papain-like Protease (PLpro) | -7.4 | Arg-166, Gln-269 |

| Spike Protein | -7.0 | Not specified |

Emerging Research Directions and Future Perspectives for Aurasperone a

Exploration of Novel Biological Activities

While initially investigated for its antifungal properties, the scope of Aurasperone A's bioactivity is expanding. nih.govcore.ac.uk Current research is focused on uncovering new therapeutic potentials for this compound.

Recent studies have highlighted the antiviral capacity of this compound. Notably, it has demonstrated potent inhibitory activity against SARS-CoV-2 in vitro, with an IC₅₀ value of 12.25 µM, which is comparable to the antiviral drug remdesivir (B604916) (IC₅₀ = 10.11 µM). nih.govmdpi.comresearchgate.net Furthermore, this compound exhibited a significantly higher selectivity index (SI = 2641.5) compared to remdesivir (SI = 41.07), suggesting a more favorable safety profile in preclinical models. nih.govmdpi.comresearchgate.net

In addition to its antiviral effects, this compound has shown promise in other therapeutic areas. It has been reported to possess anti-inflammatory activity, demonstrated by its ability to inhibit nitric oxide (NO) production, a key inflammatory mediator. researchgate.netacs.org Research has also pointed towards its potential as an anti-Helicobacter pylori agent, with minimum inhibitory concentration (MIC) values of 8 and 16 μg/mL against different strains. nih.gov The diverse biological activities of this compound and related naphtho-γ-pyrones are summarized in the table below.

| Biological Activity | Finding | Reference |

| Antiviral | Potent inhibitor of SARS-CoV-2 (IC₅₀ = 12.25 µM) | nih.govmdpi.comresearchgate.net |

| Anti-inflammatory | Inhibits nitric oxide (NO) production | researchgate.netacs.org |

| Antibacterial | Active against Helicobacter pylori (MIC = 8-16 μg/mL) | nih.gov |

| Antifungal | Active against the plant pathogenic fungus Rhizoctonia solani | nih.govcore.ac.uk |

| Enzyme Inhibition | Reported to inhibit enzymes such as xanthine (B1682287) oxidase and HIV-1 integrase. | nih.govmdpi.com |

Application of Synthetic Biology for Enhanced this compound Production

The natural production of this compound by fungal strains can be variable and often low, posing a challenge for large-scale research and development. biorxiv.org Synthetic biology offers promising strategies to overcome this limitation and enhance the production of this valuable compound.

Researchers are actively exploring methods to engineer microbial hosts for improved this compound synthesis. This includes the identification and characterization of the biosynthetic gene clusters (BGCs) responsible for its production. ebi.ac.ukmdpi.comuniprot.org The gene cluster for aurasperone biosynthesis has been identified in several Aspergillus species. acs.orguniprot.org This knowledge is crucial for metabolic engineering approaches aimed at increasing yield.

Techniques such as heterologous expression, where the biosynthetic pathway for this compound is transferred to a more robust and easily cultivable host organism, are being investigated. researchgate.netescholarship.org Furthermore, strategies like co-culturing Aspergillus species with other microorganisms or even animal cells have been shown to stimulate the production of secondary metabolites, including this compound. researchgate.netoup.com For instance, co-culturing Aspergillus niger with RAW264 mouse macrophage-like cells was found to enhance the production of this compound. researchgate.net The optimization of fermentation conditions and the use of epigenetic modifiers to activate silent gene clusters are also being explored to boost production. ebi.ac.ukoup.com

Development of this compound as a Chemical Probe for Biological Processes

The specific biological activities of this compound make it a valuable tool for studying fundamental biological processes. Its ability to interact with specific molecular targets can be harnessed to create chemical probes that help to elucidate complex cellular pathways.

Given its inhibitory effects on viral replication and inflammatory responses, this compound can be used to probe the mechanisms underlying these processes. nih.govresearchgate.net For example, its inhibition of SARS-CoV-2 Mpro, a key viral protease, provides a starting point for designing more potent and selective inhibitors. nih.govmdpi.comresearchgate.net By studying how this compound interacts with its targets, researchers can gain a deeper understanding of enzyme function and identify new drug targets.

The development of fluorescently labeled or biotinylated derivatives of this compound could enable researchers to visualize its subcellular localization and identify its binding partners within the cell. Such chemical probes would be invaluable for target identification and validation studies, furthering our understanding of its mechanism of action.

Integration of this compound Research with Systems Biology Approaches

To fully comprehend the multifaceted effects of this compound, its study is being integrated with systems biology. This holistic approach combines experimental data with computational modeling to analyze the complex interactions of the compound within a biological system.

Transcriptomics and metabolomics can be employed to map the global changes in gene expression and metabolite levels in cells treated with this compound. oup.combiotechrep.ir This data can then be used to construct gene co-expression networks and metabolic models to identify the pathways and cellular processes that are most affected by the compound. oup.comnih.gov For instance, systems biology analysis can help to understand how Aspergillus species regulate the production of this compound in response to environmental cues. biotechrep.iruu.nl

This integrated approach can help to predict the potential off-target effects of this compound and provide a more comprehensive understanding of its mode of action, which is crucial for its development as a potential therapeutic agent. nih.gov

Challenges and Opportunities in this compound Translational Research (Excluding Clinical Human Trials)

The journey of a natural product like this compound from a laboratory discovery to a potential therapeutic application is fraught with challenges, a phase often referred to as the "valley of death" in translational research. d-nb.info However, these challenges also present significant opportunities for innovation.

Challenges:

Preclinical Model Selection: A major hurdle is the selection of appropriate preclinical animal models that can accurately predict the efficacy and potential toxicity of this compound in humans. pharmafeatures.comnih.gov The physiological differences between animal models and humans can lead to a lack of translatability of research findings. pharmafeatures.com

Reproducibility and Standardization: Ensuring the reproducibility of preclinical studies is critical. d-nb.info This requires standardized protocols for the isolation, purification, and characterization of this compound, as well as for the execution of biological assays.

Biomarker Development: The identification and validation of reliable biomarkers to monitor the biological effects of this compound in preclinical models are essential for assessing its therapeutic potential. nih.govnih.gov

Scalable Production: As mentioned earlier, developing a cost-effective and scalable method for producing high-purity this compound remains a significant challenge. researchgate.net

Opportunities:

Advanced Preclinical Models: The development of more sophisticated preclinical models, such as humanized mouse models or patient-derived xenografts, could improve the predictive value of translational research. researchgate.net

Interdisciplinary Collaboration: Bridging the gap between basic and applied research requires close collaboration between chemists, biologists, pharmacologists, and other specialists. d-nb.infonih.gov

Open Innovation and Data Sharing: Open access to research data and the adoption of open innovation models can accelerate the pace of discovery and development in the field. d-nb.info

Focus on Unmet Medical Needs: Targeting diseases with a clear unmet clinical need can provide a strong impetus for the translational development of this compound. pharmafeatures.com

Q & A

Q. How is Aurasperone A isolated and purified from fungal sources?